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Introduction

T-705, also known as Favipiravir, is a potent antiviral compound with a broad spectrum of
activity against various RNA viruses, most notably influenza viruses.[1][2] T-705 is a prodrug
that, once inside a cell, is metabolized into its active forms, T-705-ribosyl-5'-monophosphate (T-
705RMP) and subsequently T-705-ribosyl-5'-triphosphate (T-705RTP).[3] The active
metabolite, T-705RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA
polymerase (RdRp), leading to the termination of viral RNA synthesis and suppression of viral
replication.[3][4] This document provides detailed protocols for assessing the antiviral efficacy
of T-705 and its active monophosphate form, T-705RMP, in vitro.

Data Presentation

The antiviral activity of T-705 is typically evaluated by its 50% effective concentration (ECso),
while its effect on host cell viability is measured by the 50% cytotoxic concentration (CCso). The
selectivity index (Sl), calculated as the ratio of CCso to ECso, is a critical parameter for
determining the therapeutic window of an antiviral compound.
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Selectivity

Virus Strain  Cell Line ECso (UM) CCso (UM) Reference
Index (SI)
Influenza
0.013-0.48
A/PR/8/34 MDCK - >1,000 ug/ml >2,000 [1]
m

(H1N1) HO
Influenza
A/Duck/MN/1

MDCK 2.6-12.1 - - [5]
525/81
(H5N1)
Seasonal
Influenza A MDCK 15.07-17.05 - - [6]
(H1N1)
Pandemic
Influenza A MDCK 11.36-15.54 - - [6]
(H1N1)
Influenza 0.039-0.089

MDCK >1,000 pg/ml >11,236 [1]
B/Lee/40 pg/ml
Influenza

0.030-0.057

C/Taylor/1233 MDCK >1,000 pg/ml >17,544 [1]
147 Hg/ml

Note: ECso values can vary depending on the specific assay conditions, such as the multiplicity
of infection (MOI) and the cell line used.

Experimental Protocols

Two primary types of assays are presented: a cell-based assay for the prodrug T-705 and a
cell-free assay for the active metabolite T-705RMP.

Protocol 1: Cell-Based Plaque Reduction Assay for T-
705
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This protocol determines the concentration of T-705 required to inhibit the formation of viral
plagues in a cell monolayer. Madin-Darby Canine Kidney (MDCK) cells are the most commonly
used cell line for influenza virus research.[7][8]

Materials:

Madin-Darby Canine Kidney (MDCK) cells

¢ Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
e Dulbecco's Modified Eagle Medium (DMEM)
o Fetal Bovine Serum (FBS)

e Trypsin-EDTA

e T-705 (Favipiravir)

e Dimethyl sulfoxide (DMSO)

e Agarose

o Crystal Violet solution

o Phosphate Buffered Saline (PBS)

o 6-well cell culture plates

Procedure:

o Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent
monolayer on the day of infection. Incubate at 37°C with 5% COs-.

o Compound Preparation: Prepare a stock solution of T-705 in DMSO. On the day of the
experiment, prepare serial dilutions of T-705 in serum-free DMEM.

« Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Infect
the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable
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number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1
hour at 37°C.

Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with
PBS. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the various
concentrations of T-705.

Incubation: Incubate the plates at 37°C with 5% COz2 for 2-3 days, or until visible plaques are
formed.

Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet
solution.

Data Analysis: Count the number of plaques in each well. The ECso is the concentration of T-
705 that reduces the number of plaques by 50% compared to the virus control (no drug).

Protocol 2: Cell-Free RNA-Dependent RNA Polymerase
(RdRp) Assay for T-705RMP

This biochemical assay directly measures the inhibitory effect of T-705RMP on the enzymatic

activity of purified influenza virus RdRp. This is a more direct way to assess the efficacy of the

active form of the drug.

Materials:

Purified recombinant influenza virus RNA-dependent RNA polymerase (RdRp) complex
(PB1, PB2, and PA subunits)

T-705RMP

Viral RNA template (e.g., a short, defined RNA sequence)

Radiolabeled or fluorescently labeled nucleotide triphosphates (e.g., [0-32P]GTP or a
fluorescent analog)

Non-labeled ATP, CTP, GTP, and UTP

Reaction buffer (containing Tris-HCI, MgClz, DTT, and RNase inhibitor)
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e Polyacrylamide gels
e Phosphorimager or fluorescence scanner
Procedure:

o Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified influenza
RdRp, and the viral RNA template.

e Inhibitor Addition: Add varying concentrations of T-705RMP to the reaction tubes. Include a
no-inhibitor control.

e Initiation of RNA Synthesis: Start the reaction by adding the mixture of labeled and unlabeled
nucleotide triphosphates.

 Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to
allow for RNA synthesis.

e Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with
EDTA).

e Product Analysis: Denature the RNA products by heating and separate them by size using
polyacrylamide gel electrophoresis.

o Data Quantification: Visualize the newly synthesized RNA products using a phosphorimager
or fluorescence scanner. Quantify the amount of RNA synthesis in the presence of different
concentrations of T-705RMP. The ICso is the concentration of T-705RMP that inhibits RARp
activity by 50% compared to the no-inhibitor control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
e MDCK cells

 DMEM with 10% FBS
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T-705 or T-705RMP
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization buffer (e.g., DMSO or acidified isopropanol)

96-well cell culture plates

Procedure:

Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.

Compound Treatment: Add serial dilutions of the test compound (T-705 or T-705RMP) to the
wells. Include a no-compound control.

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72
hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells
will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

Data Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
plate reader.

Data Analysis: The CCso is the concentration of the compound that reduces cell viability by
50% compared to the no-compound control.

Mandatory Visualizations
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Caption: Experimental workflow for in vitro efficacy testing.
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Caption: Mechanism of action of T-705 (Favipiravir).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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